molecular formula C22H25N5S B2401371 2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole CAS No. 2380191-27-3

2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole

Cat. No. B2401371
CAS RN: 2380191-27-3
M. Wt: 391.54
InChI Key: JYQXFLLOSHYBON-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridazinyl group, a piperazine ring, and a cyclopentathiazole ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The compound’s structure includes a pyridazinyl group, a piperazine ring, and a cyclopentathiazole ring. These groups could potentially interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the piperazine ring might undergo reactions at the nitrogen atoms, and the pyridazinyl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could enhance its solubility in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and potential for bioaccumulation. These properties are typically assessed through laboratory testing .

Future Directions

Future research could involve optimizing the compound’s structure to enhance its biological activity, reduce its toxicity, or improve its pharmacokinetic properties. Additionally, the compound could be tested in various biological models to further evaluate its potential as a therapeutic agent .

properties

IUPAC Name

2-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5S/c1-16-5-2-3-6-17(16)18-9-10-21(25-24-18)27-13-11-26(12-14-27)15-22-23-19-7-4-8-20(19)28-22/h2-3,5-6,9-10H,4,7-8,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQXFLLOSHYBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)CC4=NC5=C(S4)CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole

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